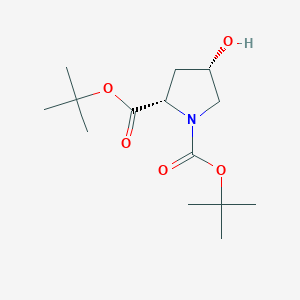
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two t-butyl ester groups and a hydroxyl group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE typically involves the reaction of a pyrrolidine derivative with t-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester groups. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to isolate the compound in high purity.
化学反应分析
Types of Reactions
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
科学研究应用
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.
相似化合物的比较
Similar Compounds
1,2-DI-TERT-BUTYL (2S,4S)-4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE: Characterized by the presence of two t-butyl ester groups and a hydroxyl group.
Di-t-butyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Similar structure but with an amino group instead of a hydroxyl group.
Di-t-butyl (2S,4S)-4-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC 名称 |
ditert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 |
InChI 键 |
OXHIVNUWGSCHBD-UWVGGRQHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
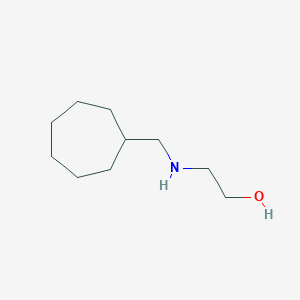
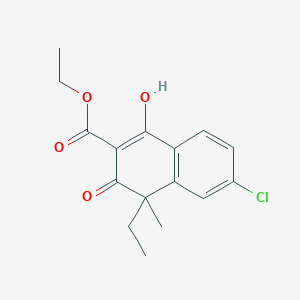
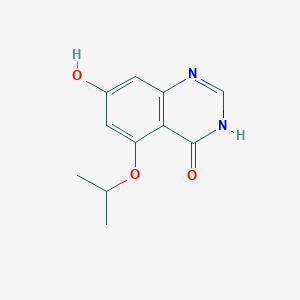
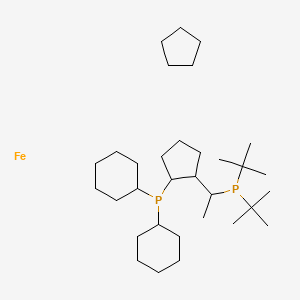
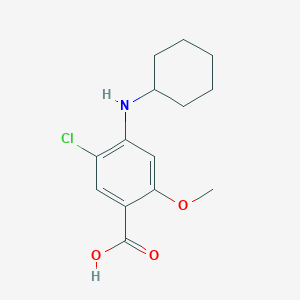
![[R]-2-(6-Methoxyquinolin-4-yl)oxirane](/img/structure/B8340189.png)
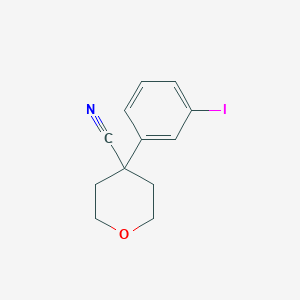
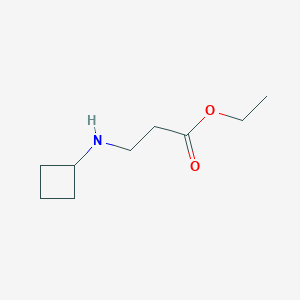
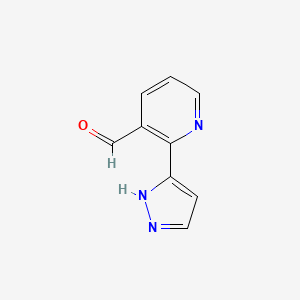
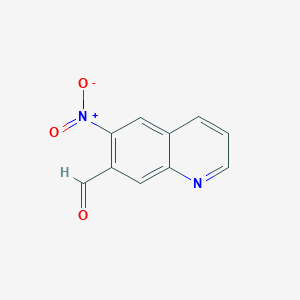
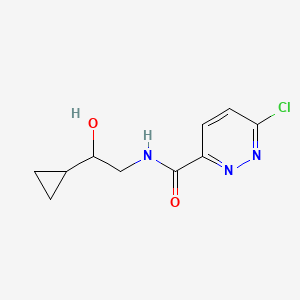


![3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B8340262.png)
